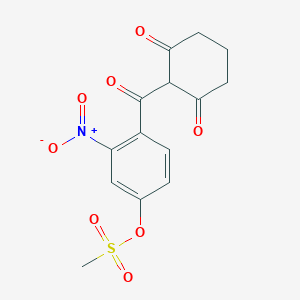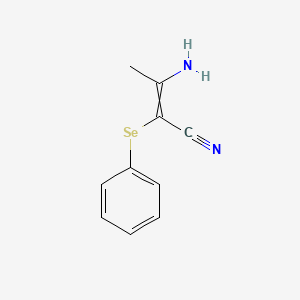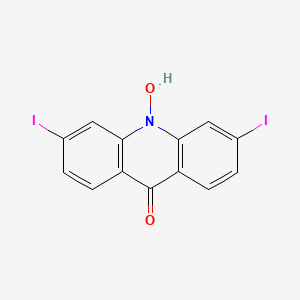
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is a complex organic compound with a unique structure that includes a cyclohexane ring, a nitrophenyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the cyclohexane-1,3-dione, which is then reacted with a suitable nitrophenyl derivative under controlled conditions. The final step involves the introduction of the methanesulfonate group through a sulfonation reaction. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality. Industrial methods may also incorporate purification steps such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methanesulfonate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can react with the methanesulfonate ester.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo specific reactions makes it useful in labeling and tracking biological molecules.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-aminophenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-hydroxyphenyl methanesulfonate
- 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-chlorophenyl methanesulfonate
Uniqueness
Compared to similar compounds, 4-(2,6-Dioxocyclohexane-1-carbonyl)-3-nitrophenyl methanesulfonate stands out due to its nitro group, which imparts unique reactivity and potential applications. The presence of the nitro group allows for specific chemical transformations that are not possible with other derivatives.
Properties
CAS No. |
126070-60-8 |
|---|---|
Molecular Formula |
C14H13NO8S |
Molecular Weight |
355.32 g/mol |
IUPAC Name |
[4-(2,6-dioxocyclohexanecarbonyl)-3-nitrophenyl] methanesulfonate |
InChI |
InChI=1S/C14H13NO8S/c1-24(21,22)23-8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 |
InChI Key |
MAPXZHNGBCCSFO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-Octadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14285916.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B14285924.png)
![1-[(Prop-1-en-1-yl)disulfanyl]butane](/img/structure/B14285934.png)









![5-[(2-Fluorooctyl)oxy]-2-(4-octylphenyl)pyridine](/img/structure/B14285979.png)

